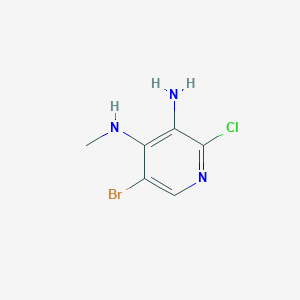
5-Bromo-2-chloro-N4-methylpyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-N4-methylpyridine-3,4-diamine: is a chemical compound with the molecular formula C6H7BrClN3 and a molecular weight of 236.5 g/mol . This compound is part of the pyridine family, which is known for its aromatic heterocyclic structure. The presence of bromine, chlorine, and methyl groups in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-N4-methylpyridine-3,4-diamine typically involves multiple steps. One common method starts with the bromination and chlorination of pyridine derivatives. For instance, starting from 2-fluoro-4-methylpyridine, the synthesis can be optimized to avoid the use of palladium as a catalyst . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the bromination and chlorination reactions are carried out under controlled conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-N4-methylpyridine-3,4-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of organic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-chloro-N4-methylpyridine-3,4-diamine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N4-methylpyridine-3,4-diamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The pathways involved in its mechanism of action can vary depending on the specific application and target molecule.
Comparison with Similar Compounds
- 5-Bromo-2-chloro-4-methylpyridine
- 3-Bromo-2-chloro-6-methylpyridine
- 3-Bromo-2-hydroxy-5-methylpyridine
- 5-Bromo-2-hydroxy-4-methylpyridine
Comparison: Compared to these similar compounds, 5-Bromo-2-chloro-N4-methylpyridine-3,4-diamine has unique properties due to the presence of the N4-methyl group and the diamine functionality. These structural differences can influence its reactivity and the types of reactions it can undergo, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C6H7BrClN3 |
|---|---|
Molecular Weight |
236.50 g/mol |
IUPAC Name |
5-bromo-2-chloro-4-N-methylpyridine-3,4-diamine |
InChI |
InChI=1S/C6H7BrClN3/c1-10-5-3(7)2-11-6(8)4(5)9/h2H,9H2,1H3,(H,10,11) |
InChI Key |
SIUKKFFDXMEMLD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=NC=C1Br)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


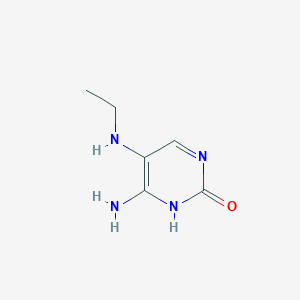
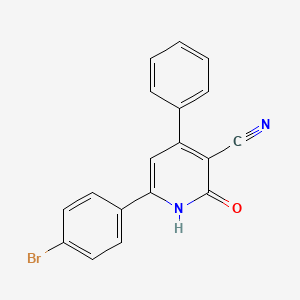
![7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13099473.png)
![1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13099476.png)
![1,5-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ol](/img/structure/B13099483.png)

![Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate](/img/structure/B13099493.png)
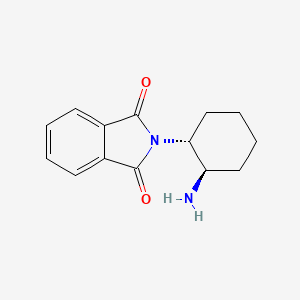
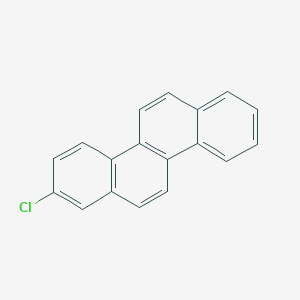
![tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13099510.png)
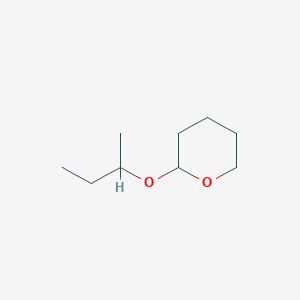
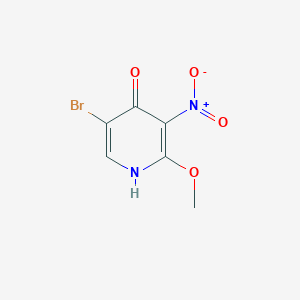
![5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13099517.png)

